Chlorpheniramine N-oxide is a metabolite of chlorpheniramine, a widely used alkylamine-type antihistamine. It is primarily formed through the N-oxygenation of the aliphatic nitrogen in chlorpheniramine, a process mainly catalyzed by flavin-containing monooxygenase (FMO) enzymes, particularly FMO3. This metabolic pathway is enantioselective, showing a preference for the (D)-chlorpheniramine enantiomer.
Chlorpheniramine N-oxide is a derivative of chlorpheniramine, a first-generation antihistamine widely used for treating allergic conditions such as hay fever and allergic rhinitis. This compound represents an oxidized form of chlorpheniramine, where the nitrogen atom in the pyridine ring is transformed into an N-oxide group. This structural modification may influence its pharmacological properties and therapeutic applications, making it a subject of interest in both medicinal and synthetic chemistry.
Chlorpheniramine N-oxide can be synthesized through various oxidation methods involving chlorpheniramine, which is commercially available as an antihistamine. The compound is identified by the CAS number 120244-82-8 and has been utilized in scientific research for its potential biological effects and as a reagent in organic synthesis .
The synthesis of Chlorpheniramine N-oxide primarily involves the oxidation of chlorpheniramine. Common methods include:
The reaction mechanism generally follows these steps:
Chlorpheniramine N-oxide has a complex molecular structure characterized by the following:
Chlorpheniramine N-oxide can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
Chlorpheniramine N-oxide functions similarly to its parent compound by interacting with histamine receptors:
The mechanism involves:
Pharmacokinetics studies suggest that similar to chlorpheniramine, Chlorpheniramine N-oxide may also exhibit sedative effects due to its ability to cross the blood-brain barrier .
Key chemical properties include:
Relevant data includes melting point ranges and solubility profiles that are critical for practical applications in pharmaceuticals and research .
Chlorpheniramine N-oxide has several scientific uses:
Chlorpheniramine N-oxide (CPNO) is a polar, tertiary amine metabolite derived from the oxidation of the antihistamine drug chlorpheniramine. Its systematic IUPAC name is 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide, reflecting its core structure featuring a pyridinyl group, a p-chlorophenyl group, and a dimethylamino moiety oxidized to an N-oxide [7] [9]. The molecular formula is C₁₆H₁₉ClN₂O with a molecular weight of 290.79 g/mol (free base) or 363.71 g/mol for the dihydrochloride salt (C₁₆H₁₉ClN₂O·2HCl) [4] [7]. CPNO belongs to the chemical class of alkylamine N-oxides and is classified pharmacologically as an inactive metabolite due to its reduced affinity for histamine H₁-receptors compared to the parent drug [3] [6]. Its increased polarity profoundly impacts its pharmacokinetic behavior, facilitating renal excretion.
Table 1: Fundamental Chemical Identifiers of Chlorpheniramine N-Oxide
Property | Value | Source |
---|---|---|
CAS Number (free base) | 142494-45-9 | ChemicalBook [9] |
CAS Number (dihydrochloride) | 120244-82-8 | BOC Sciences [7] |
Molecular Formula (base) | C₁₆H₁₉ClN₂O | PubChem [1] |
Molecular Weight (base) | 290.79 g/mol | BOC Sciences [7] |
IUPAC Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide | Sigma-Aldrich [10] |
Chlorpheniramine (CPM), first introduced in the 1950s, emerged as a cornerstone first-generation H₁ antihistamine for allergic disorders [2]. Research into its metabolic fate gained momentum in the late 20th century as analytical techniques advanced sufficiently to detect and quantify low-concentration metabolites like CPNO. Early studies identified N-oxidation as a significant biotransformation pathway for alkylamine antihistamines, distinguishing it from N-dealkylation (yielding desmethyl and didesmethyl metabolites) [3] [6]. The characterization of CPNO accelerated in the 1990s and 2000s with the advent of sensitive chiral chromatographic methods coupled with mass spectrometry, enabling precise pharmacokinetic studies of CPM enantiomers and their metabolites [3]. Historically, CPNO was primarily regarded as a detoxification product. However, contemporary research explores its potential indirect roles, such as modulating the clearance and activity of the parent drug or serving as a biomarker for metabolic activity, particularly concerning cytochrome P450 enzymes [3] [6].
CPNO is a major circulating and excretory metabolite of chlorpheniramine formed via hepatic cytochrome P450 (CYP)-dependent oxidation, predominantly mediated by flavin-containing monooxygenases (FMOs) [3] [6]. Following oral administration of racemic chlorpheniramine, CPNO constitutes a significant portion of the recovered metabolites in urine alongside desmethylchlorpheniramine (DCP) and didesmethylchlorpheniramine (DDCP) [3] [6]. Its formation represents a phase I metabolic pathway that terminates the pharmacological activity of the parent drug by converting the tertiary dimethylamino group into a highly polar N-oxide, drastically reducing its lipophilicity and ability to cross the blood-brain barrier or bind effectively to H₁ receptors [6]. The extent of N-oxidation exhibits interindividual variability, potentially influenced by genetic polymorphisms in FMO enzymes, although this is less characterized than CYP polymorphisms affecting N-demethylation [3]. The plasma ratio of CPNO to parent CPM provides insights into an individual's oxidative metabolic capacity.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6